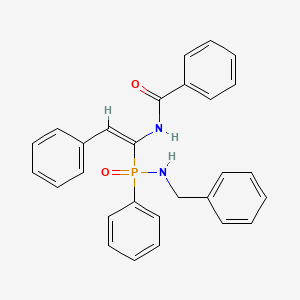

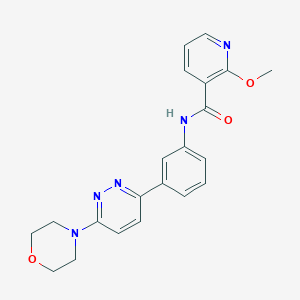

![molecular formula C11H7ClN4S B2912406 N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine CAS No. 2319877-15-9](/img/structure/B2912406.png)

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is a compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazolo[5,4-b]pyridines are known for their broad spectrum of pharmacological activities, such as antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

Synthesis Analysis

Thiazolo[5,4-b]pyridines can be efficiently prepared in several steps from commercially available substances . The synthesis involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis

The molecular structure of “N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine” is characterized by the presence of a thiazolo[5,4-b]pyridine core, which is a heterocyclic compound .Applications De Recherche Scientifique

Quantum Chemical Analysis and Tautomerism

N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine is part of a class of compounds that have been studied for their quantum chemical properties. These compounds exhibit dynamic tautomerism and have divalent N(I) character, which is significant for their electron-donating properties. The competition between thiazole and pyridine groups for the tautomeric hydrogen is notable, influencing the electron distribution and protonation energy of these compounds (Bhatia, Malkhede, & Bharatam, 2013).

Antiproliferative Activities against Human Cancer Cell Lines

A one-pot synthesis method for compounds related to N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine has been developed. These compounds have shown promising antiproliferative properties against human cancer cell lines, comparable to cisplatin. The presence of hydrophobic substituents in the heterocyclic fused and phenyl rings enhances their biological effects (Matysiak et al., 2012).

Metal-Free Synthesis Approach

The synthesis of biologically potent derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine through an oxidative C–S bond formation strategy has been explored. This method is noteworthy for its metal-free approach, broad substrate scope, short reaction times, and straightforward purification process (Mariappan et al., 2016).

Microwave-Assisted Synthesis

Innovative microwave-assisted synthesis techniques have been employed to create novel derivatives of N-(2-chloropyridin-3-yl)thiazolo[5,4-b]pyridin-2-amine. This method is inspired by marine topsentines and nortopsentines, offering efficient production of these compounds (Deau et al., 2014).

Mécanisme D'action

Thiazolo[5,4-b]pyridines have been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth and proliferation . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bond interactions .

Propriétés

IUPAC Name |

N-(2-chloropyridin-3-yl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN4S/c12-9-7(3-1-5-13-9)15-11-16-8-4-2-6-14-10(8)17-11/h1-6H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHZRXQWIGQXRIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)NC3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridin-3-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)

![6,8-dibromo-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2912328.png)

![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2912330.png)

![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)

![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)

methylamine hydrochloride](/img/structure/B2912340.png)

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)